REACTION_CXSMILES
|
FC(F)(F)S([C:6]1[CH:22]=[CH:21][C:9]([CH:10]2[CH2:19][C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11]2)=[CH:8][CH:7]=1)(=O)=O.C(=O)(O)[O-].[Na+].[F:30]C(F)(F)S([O-])(=O)=O.[Na+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.ClC[N+]12CC[N+](F)(CC1)CC2>CC(C)=O.[Ag]=O>[F:30][C:6]1[CH:22]=[CH:21][C:9]([CH:10]2[CH2:19][C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11]2)=[CH:8][CH:7]=1 |f:1.2,3.4,5.6.7|
|
Name
|
4′-(Trifluoromethanesulfonyl)flavanone
|
Quantity
|
51.4 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)C1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1)(F)F
|
Name
|
|
Quantity
|
16.8 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
17.2 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Na+]
|
Name
|
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate)
|
Quantity
|
70.5 mg
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.16 mg
|
Type
|
catalyst
|
Smiles
|
[Ag]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 5 h at 65° C. in a sealed vial,
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 23° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative TLC with hexane/EtOAc 5:1 (v/v)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.8 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |